Cas no 112700-14-8 (Benzeneethanol,3-(1,1-dimethylethyl)-2-hydroxy-b,b,5-trimethyl-)

Benzeneethanol,3-(1,1-dimethylethyl)-2-hydroxy-b,b,5-trimethyl- structure
112700-14-8 structure
Product Name:Benzeneethanol,3-(1,1-dimethylethyl)-2-hydroxy-b,b,5-trimethyl-
Número CAS:112700-14-8
MF:C15H24O2
Megavatios:236.349864959717
CID:210105
PubChem ID:11413690
Update Time:2025-04-19

Benzeneethanol,3-(1,1-dimethylethyl)-2-hydroxy-b,b,5-trimethyl- Propiedades químicas y físicas

Nombre e identificación

    • Benzeneethanol,3-(1,1-dimethylethyl)-2-hydroxy-b,b,5-trimethyl-
    • Phenethylalcohol, 3-tert-butyl-2-hydroxy-b,b 5-trimethyl- (6CI)
    • 2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol
    • 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5- trimethylbenzeneethanol
    • PHENETHYL ALCOHOL, 3-TERT-BUTYL-2-HYDROXY-.BETA.,.BETA. 5-TRIMETHYL-
    • UNII-7B7Y8CEM7E
    • EN300-7429875
    • BENZENEETHANOL, 3-(1,1-DIMETHYLETHYL)-2-HYDROXY-.BETA.,.BETA.,5-TRIMETHYL-
    • 7B7Y8CEM7E
    • DTXSID50150145
    • 112700-14-8
    • 3-TERT-BUTYL-2-HYDROXY-BETA,BETA,5-TRIMETHYLBENZENEETHANOL
    • Q27268013
    • 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol
    • Benzeneethanol, 3-(1,1-dimethylethyl)-2-hydroxy-beta,beta,5-trimethyl-
    • Renchi: 1S/C15H24O2/c1-10-7-11(14(2,3)4)13(17)12(8-10)15(5,6)9-16/h7-8,16-17H,9H2,1-6H3
    • Clave inchi: LUWZNZOQYOFDFD-UHFFFAOYSA-N
    • Sonrisas: OC1C(=CC(C)=CC=1C(C)(C)CO)C(C)(C)C

Atributos calculados

  • Calidad precisa: 236.17763
  • Masa isotópica única: 236.17763
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 3
  • Complejidad: 252
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 40.5
  • Xlogp3: 4.1

Benzeneethanol,3-(1,1-dimethylethyl)-2-hydroxy-b,b,5-trimethyl- PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-7429875-0.05g
2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol
112700-14-8 95%
0.05g
$903.0 2024-05-24
Enamine
EN300-7429875-0.1g
2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol
112700-14-8 95%
0.1g
$1113.0 2024-05-24
Enamine
EN300-7429875-0.25g
2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol
112700-14-8 95%
0.25g
$1587.0 2024-05-24
Enamine
EN300-7429875-0.5g
2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol
112700-14-8 95%
0.5g
$2501.0 2024-05-24
Enamine
EN300-7429875-1.0g
2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol
112700-14-8 95%
1.0g
$3207.0 2024-05-24
Enamine
EN300-7429875-2.5g
2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol
112700-14-8 95%
2.5g
$6287.0 2024-05-24
Enamine
EN300-7429875-5.0g
2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol
112700-14-8 95%
5.0g
$9301.0 2024-05-24
Enamine
EN300-7429875-10.0g
2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol
112700-14-8 95%
10.0g
$13792.0 2024-05-24
1PlusChem
1P028LR2-50mg
2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol
112700-14-8 95%
50mg
$1178.00 2023-12-26
1PlusChem
1P028LR2-100mg
2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol
112700-14-8 95%
100mg
$1438.00 2023-12-26
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